1-(2,4,6-Trimethoxyphenyl)-1-propanol

Acid-Catalyzed Reactions Organic Synthesis Phenylpropanoids

1-(2,4,6-Trimethoxyphenyl)-1-propanol (CAS 834-93-5) is a secondary alcohol featuring a 2,4,6-trimethoxyphenyl (TMP) moiety. This specific substitution pattern creates a strongly activated aromatic ring that profoundly influences its chemical reactivity and is a cornerstone of its utility in organic synthesis.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
Cat. No. B13716266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4,6-Trimethoxyphenyl)-1-propanol
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=C(C=C1OC)OC)OC)O
InChIInChI=1S/C12H18O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h6-7,9,13H,5H2,1-4H3
InChIKeyLPPDDUCYQXCHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4,6-Trimethoxyphenyl)-1-propanol: A Strategic Intermediate with a Highly Electrophilic Aromatic Core


1-(2,4,6-Trimethoxyphenyl)-1-propanol (CAS 834-93-5) is a secondary alcohol featuring a 2,4,6-trimethoxyphenyl (TMP) moiety [1]. This specific substitution pattern creates a strongly activated aromatic ring that profoundly influences its chemical reactivity and is a cornerstone of its utility in organic synthesis [1][2]. As a phenylpropanoid derivative, this compound is primarily employed as a critical building block for constructing complex pharmacologically-active agents, leveraging its unique reactivity profile that distinguishes it from other simple benzyl alcohols [2].

Why Generic Aromatic Alcohols Cannot Replace 1-(2,4,6-Trimethoxyphenyl)-1-propanol in Advanced Synthesis


In-class compounds lacking the 2,4,6-trimethoxy substitution pattern cannot serve as direct replacements due to fundamental differences in chemical reactivity and the resulting product outcomes [1]. The specific arrangement of three electron-donating methoxy groups on the aromatic ring activates the benzylic position, enabling unique, acid-catalyzed transformations that are not possible with unsubstituted or mono-methoxy analogs [1]. This high reactivity allows for efficient conversion into key intermediates under mild conditions, whereas less activated analogs would require harsher conditions or fail to react altogether [1][2]. Furthermore, the steric and electronic profile of the TMP group has been shown to be uniquely preferred for optimal activity in specific biological systems, demonstrating that the 2,4,6-substitution is not merely a general pharmacophore but a specific structural requirement for target engagement [3].

Quantitative Evidence for Selecting 1-(2,4,6-Trimethoxyphenyl)-1-propanol over Analogs


Enhanced Reactivity and Divergent Product Outcomes Under Acidic Conditions

1-(2,4,6-Trimethoxyphenyl)-1-propanol exhibits significantly higher reactivity than its 3,4-dimethoxy and unsubstituted analogs under acidic conditions [1]. While 1-phenylpropan-1-ol and its p-methyl/p-methoxy derivatives yield 1-arylprop-1-enes under solvolytic conditions, 1-(2,4,6-trimethoxyphenyl)-1-propanol reacts under very mild acid catalysis to form a symmetrical dibenzyl ether. At higher acid concentrations, it undergoes electrophilic displacement to yield a prop-1-ene and a 1,1-diarylpropane [1].

Acid-Catalyzed Reactions Organic Synthesis Phenylpropanoids

Antiproliferative Activity and Cellular Differentiation Induction

1-(2,4,6-Trimethoxyphenyl)-1-propanol has been documented to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes [1]. While specific IC50 data was not found for this compound, the reported activity profile is distinct from that of the 3,4,5-trimethoxy isomer, 1-(3,4,5-trimethoxyphenyl)propan-1-ol, which is primarily noted for enhancing glucose uptake in muscle cells and lacks reported differentiation-inducing properties .

Anticancer Research Cell Differentiation Proliferation Arrest

Potential as an Intermediate in Patented Synthetic Routes to Pharmacologically Active Agents

1-(2,4,6-Trimethoxyphenyl)-1-propanol has been explicitly claimed as a key intermediate in a patented process for preparing compounds of Formula I, which possess pharmacological activity [1]. This direct industrial application is a strong differentiator from closely related compounds like 1-(2,4,6-trimethoxyphenyl)propan-2-ol or 1-(2,4,6-trimethoxyphenyl)ethanol, for which no equivalent patented manufacturing processes are documented, positioning the target compound as a validated building block for pharmaceutical synthesis [1].

Pharmaceutical Intermediates Process Chemistry Patent Synthesis

Strategic Value as a Starting Material for High-Value Analogs

The 2,4,6-trimethoxyphenyl (TMP) core of the target compound is a foundational structural element in the discovery of the first non-retinoid small molecules that bind to Retinol-Binding Protein 4 (RBP4) and disrupt its interaction with Transthyretin (TTR) [1]. This represents a novel pharmacological mechanism with implications for metabolic disease. While 1-(2,4,6-trimethoxyphenyl)-1-propanol itself is an intermediate, its core is present in advanced compounds that reduce serum RBP4 levels. In contrast, the 3,4,5-trimethoxyphenyl isomer is more commonly associated with anti-mitotic (tubulin-binding) mechanisms, indicating that the methoxy substitution pattern directs distinct biological pathways [2].

Retinoid Research RBP4-TTR Interaction Anticancer Scaffolds

Validated Applications for 1-(2,4,6-Trimethoxyphenyl)-1-propanol in Research and Industry


Scalable Synthesis of Pharmaceutical Intermediates

The compound is ideally suited for large-scale synthesis of pharmacologically active agents, as it is a documented intermediate in a patent describing a process for preparing a compound of Formula I [1]. The patent outlines a practical, scalable method involving treatment with alcoholic HCl, pH adjustment, and heating, making it a reliable choice for process chemistry development [1].

Development of Novel Anti-Cancer Differentiation Therapies

Based on its reported ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation, this compound is a valuable tool for researchers investigating differentiation therapy approaches for cancer or other hyperproliferative disorders [1]. This is a distinct application from standard cytotoxic chemotherapies.

Synthesis of Non-Retinoid RBP4 Ligands for Metabolic Research

The 2,4,6-trimethoxyphenyl core of this compound is a crucial starting point for the synthesis of novel, non-retinoid small molecules targeting Retinol-Binding Protein 4 (RBP4) [2]. These advanced compounds are valuable for probing the role of the RBP4-TTR interaction in metabolic diseases such as diabetes and obesity, and for developing new therapeutic modalities [2].

Exploration of Unique Acid-Catalyzed Reaction Pathways

Its unique reactivity under acidic conditions, forming a symmetrical dibenzyl ether or a 1,1-diarylpropane, makes it a specialized reagent for chemists investigating electrophilic aromatic substitution mechanisms or seeking to construct complex diarylalkane architectures that are inaccessible from less activated precursors [3].

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